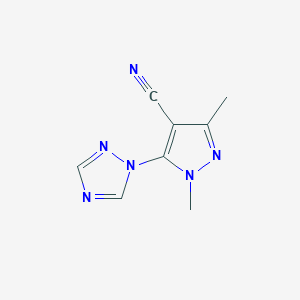

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile

Description

1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile (CAS: 1272069-02-9) is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 3, a 1,2,4-triazole moiety at position 5, and a nitrile group at position 2. Its molecular formula is C₈H₈N₆, with a molecular weight of 188.19 g/mol .

Properties

IUPAC Name |

1,3-dimethyl-5-(1,2,4-triazol-1-yl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6/c1-6-7(3-9)8(13(2)12-6)14-5-10-4-11-14/h4-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKAXKGJTRGSFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N2C=NC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile Intermediates

A key intermediate in the synthesis is 1,3-dimethyl-1H-pyrazole-5-carbonitrile or its ester derivatives. A documented synthetic route involves:

Step 1: Preparation of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate through the reaction of diethyl oxalate with acetone in the presence of sodium ethoxide and ethanol at controlled temperatures below 15 °C. This step yields an intermediate keto-ester compound after 24 hours of reaction and heat preservation.

Step 2: Conversion of the keto-ester intermediate to the pyrazole derivative by reaction with methylhydrazine in dimethylformamide (DMF) at 5-15 °C, followed by heating to 40-50 °C for 6 hours, resulting in 1,3-dimethyl-1H-pyrazole-5-ethyl formate. The product is purified by concentration under reduced pressure and rectification.

This two-step process provides a robust and scalable route to the pyrazole core with high purity and yield.

Coupling with 1,2,4-Triazole Moiety

The attachment of the 1,2,4-triazole ring at the 5-position of the pyrazole involves nucleophilic substitution or coupling reactions. One approach includes:

Reacting the pyrazole-4-carbonitrile intermediate with 1H-1,2,4-triazole under conditions that promote nucleophilic substitution at the 5-position of the pyrazole ring.

The reaction conditions often require controlled temperature, suitable solvents (e.g., DMF or DMSO), and sometimes catalysts or base promoters to facilitate the coupling.

The resulting compound is isolated and purified by standard chromatographic or crystallization techniques.

While explicit detailed protocols for this step are less frequently reported, analogous methodologies from related pyrazole-triazole derivatives suggest the feasibility of this approach.

Reaction Conditions and Optimization

| Step | Reagents & Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| 1 | Diethyl oxalate, acetone, sodium ethoxide, ethanol | <15 | 24 hours | Controlled pH 2-3 with acetic acid |

| 2 | Methylhydrazine, DMF | 5-15 (addition), 40-50 (reaction) | 6 hours | Heat preservation, reduced pressure concentration |

| 3 | Pyrazole-4-carbonitrile + 1H-1,2,4-triazole | Ambient to moderate heating | Variable | Solvent and catalyst dependent |

The control of temperature and pH is critical in the initial steps to prevent side reactions and optimize yield. The use of DMF as a solvent supports good solubility and reaction kinetics in the hydrazine addition and triazole coupling steps.

Characterization and Confirmation

The synthesized compound is characterized by:

Spectroscopic methods: IR spectroscopy confirms the nitrile (CN) functional group; ^13C NMR and ^1H NMR provide detailed structural information on the pyrazole and triazole rings.

Mass spectrometry: Confirms molecular weight and purity.

Elemental analysis: Validates the molecular formula.

These analytical techniques ensure the identity and purity of the final product.

Research Findings and Comparative Analysis

Studies have shown that the synthesis of pyrazole-4-carbonitrile derivatives, followed by triazole coupling, is an effective route to obtain novel heterocyclic compounds with potential biological activity.

The synthetic methods described are adaptable for scale-up and industrial production, given the use of commercially available reagents and moderate reaction conditions.

Alternative synthetic pathways, such as diazonium coupling or use of hydrazine monohydrate with triethyl orthoalkylates, have been reported for related compounds but are less common for this specific target molecule.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Outcome/Intermediate |

|---|---|---|---|

| Pyrazole ester synthesis | Diethyl oxalate, acetone, sodium ethoxide, ethanol | <15 °C, 24 h, pH 2-3 | Keto-ester intermediate |

| Pyrazole formation | Methylhydrazine, DMF | 5-15 °C (addition), 40-50 °C (reaction), 6 h | 1,3-dimethyl-1H-pyrazole-5-ethyl formate |

| Triazole coupling | 1H-1,2,4-triazole, pyrazole intermediate | Ambient to moderate heating | Target compound: 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile |

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various biological effects. Detailed studies on its binding affinity and specificity help elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pyrazole-triazole-carbonitrile architecture is compared below with derivatives sharing analogous structural motifs.

Pyrazole Derivatives with Triazole or Tetrazole Substituents

Key Observations :

- Substituent Impact: The target compound’s triazole and nitrile groups contrast with tetrazole-thio substituents in 6a and 6d.

- Synthetic Routes : Compounds like 6a and 6d are synthesized via thiol-acylation reactions , while the target compound’s synthesis may involve multi-component reactions, as seen in analogous pyrazole-triazole systems .

Triazole-Containing Heterocycles with Diverse Cores

Key Observations :

- Core Diversity: Thiazole and amino acid cores (e.g., ) demonstrate the versatility of triazole in conferring bioactivity. The target compound’s pyrazole core may offer greater metabolic stability compared to amino acid derivatives .

Coordination Polymers with Triazole Ligands

Research Findings and Implications

- Structural Analysis : The target compound’s structure is likely confirmed via NMR and X-ray crystallography, as seen in related compounds .

- Activity Inference: Triazole-pyrazole hybrids are associated with antifungal, anti-inflammatory, and anticancer activities.

- Synthetic Challenges : Multi-component reactions (e.g., one-pot syntheses in ) may optimize the target compound’s yield and purity.

Biological Activity

1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile (CAS Number: 1272069-02-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may contribute to various pharmacological effects, including anti-inflammatory and antimicrobial properties.

The molecular formula of this compound is with a molecular weight of 188.19 g/mol. The compound features a pyrazole ring substituted with a triazole moiety and a carbonitrile group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C8H8N6 |

| Molecular Weight | 188.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1272069-02-9 |

| Appearance | Powder |

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. In studies involving carrageenan-induced paw edema models, compounds similar to this compound have demonstrated effective inhibition of inflammation. For instance, certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

Case Study : A study evaluated the anti-inflammatory effects of various pyrazole derivatives and found that some exhibited selective COX-2 inhibition with minimal gastrointestinal toxicity. This suggests that compounds like this compound could be developed into safer alternatives for managing inflammatory conditions .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been documented. Compounds with similar structures have shown efficacy against a range of pathogens. For example, certain pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria and demonstrated promising inhibitory effects .

Research Findings : A review highlighted that pyrazoles possess diverse biological activities including antimicrobial effects against various strains of bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Safety and Toxicity

While the therapeutic potential is promising, safety assessments are crucial. Preliminary studies suggest that compounds related to this compound exhibit low acute toxicity in animal models. For instance, lethal dose studies indicated high tolerance levels in mice .

Q & A

Basic Questions

What are the optimal synthetic routes for preparing 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging triazole-pyrazole hybrid chemistry. A typical protocol involves reacting 5-azido-1H-pyrazole-4-carbonitrile with alkynes (e.g., ethynylbenzene) in THF/water (1:1) using CuSO₄·NaAsc (sodium ascorbate) at 50°C for 16 hours, yielding ~66% after flash chromatography . Alternative routes include azide displacement with triazenylpyrazole precursors, achieving higher yields (88%) via TDAE-mediated reactions .

How is structural confirmation achieved for this compound?

Comprehensive spectral characterization is critical:

- ¹H/¹³C NMR : Peaks at δ ~8.5–9.2 ppm (triazole protons) and δ ~110–150 ppm (nitrile and aromatic carbons) confirm regioselectivity .

- IR : Stretching at ~2240 cm⁻¹ (C≡N) and ~2139 cm⁻¹ (azide) validate functional groups .

- HRMS : Exact mass matching (e.g., m/z 236.0805 for C₁₂H₈N₆) ensures molecular integrity .

Intermediate-Level Questions

What challenges arise in crystallographic analysis, and how are they resolved?

Crystallization challenges include poor diffraction due to molecular flexibility. SHELXL (v.2015+) is recommended for refinement, particularly for high-resolution or twinned data. Key steps:

- Use SHELXC/D/E for experimental phasing.

- Apply TWIN/BASF commands for twinning corrections .

- Validate with R-factors (<5% for high-resolution data) .

How does the triazole substituent influence bioactivity?

The 1,2,4-triazole moiety enhances hydrogen-bonding interactions with biological targets (e.g., enzymes like hEGFR). Docking studies (FlexX/Glide) show that triazole-pyrazole hybrids bind Met793 in hEGFR’s hinge region, mimicking ATP interactions . Comparative assays reveal IC₅₀ improvements of 10–50% over non-triazole analogs .

Advanced Research Questions

How can synthetic protocols be optimized for regioselective triazole formation?

Regioselectivity in CuAAC is pH- and solvent-dependent:

- pH Control : Neutral conditions favor 1,4-disubstituted triazoles; acidic conditions may shift to 1,5-products.

- Solvent : THF/water mixtures reduce side reactions vs. pure DMF .

- Catalyst : Cu(I) species (e.g., CuBr) enhance regioselectivity over CuSO₄ .

How to resolve discrepancies in biological activity data across studies?

Contradictions in IC₅₀ values (e.g., MCF-7 vs. T47D cell lines) may stem from assay conditions:

- Cell Line Variability : Test in ≥3 cell lines (e.g., MCF-7, MDA-MB-231) to account for receptor heterogeneity .

- Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to minimize false positives .

- Validation : Cross-check with orthogonal assays (e.g., Western blot for protein expression) .

Methodological Case Studies

Case Study: Computational Optimization of Binding Affinity

Objective : Improve binding to aromatase (CYP19A1).

Method :

Docking : Screen 297 analogs using FlexX; prioritize compounds with H-bonds to Met374 .

MD Simulations : Run 100 ns trajectories to assess binding stability (RMSD <2.0 Å).

SAR Analysis : Introduce electron-withdrawing groups (e.g., -NO₂) at pyrazole-C5 to enhance π-stacking .

Case Study: Troubleshooting Low Synthetic Yields

Issue : Yield drops from 66% to <30% in scaled-up reactions.

Diagnosis :

- Byproduct Formation : LC-MS detects unreacted azide (m/z 134) due to incomplete Cu(I) activation.

Solution : - Increase CuSO₄/NaAsc ratio (1:5) and degas solvents to prevent Cu(II) oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.